molecular formula C7H4F2 B12613868 3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 872691-75-3

3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene

Cat. No.: B12613868
CAS No.: 872691-75-3
M. Wt: 126.10 g/mol
InChI Key: GEAQLIWZLYZOFD-UHFFFAOYSA-N
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Description

3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is a fluorinated derivative of bicyclo[4.1.0]hepta-1,3,5-triene. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene typically involves the fluorination of bicyclo[4.1.0]hepta-1,3,5-triene. . This process often requires cryogenic conditions to stabilize the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for 3,4-Difluorobicyclo[41The use of specialized fluorinating agents and reactors designed to handle highly reactive intermediates is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated cycloheptatrienes and cycloheptadienes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluorobicyclo[410]hepta-1,3,5-triene involves its interaction with various molecular targetsThe compound can undergo heavy-atom tunneling, a process that limits its lifetime and observability under certain conditions . This tunneling effect is crucial for understanding its behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is unique due to its specific fluorine substitution pattern, which significantly influences its chemical properties and reactivity. The compound’s ability to undergo heavy-atom tunneling and its stability under cryogenic conditions make it a valuable subject for research in various scientific fields .

Properties

CAS No.

872691-75-3

Molecular Formula

C7H4F2

Molecular Weight

126.10 g/mol

IUPAC Name

3,4-difluorobicyclo[4.1.0]hepta-1,3,5-triene

InChI

InChI=1S/C7H4F2/c8-6-2-4-1-5(4)3-7(6)9/h2-3H,1H2

InChI Key

GEAQLIWZLYZOFD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C21)F)F

Origin of Product

United States

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